molecular formula C8H7IN2 B11731569 2-(2-Amino-5-iodophenyl)acetonitrile CAS No. 1261758-49-9

2-(2-Amino-5-iodophenyl)acetonitrile

Cat. No.: B11731569
CAS No.: 1261758-49-9
M. Wt: 258.06 g/mol
InChI Key: RQMRWCACCRIQLK-UHFFFAOYSA-N
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Description

2-(2-Amino-5-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H7IN2 It is a derivative of acetonitrile, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Amino-5-iodophenyl)acetonitrile involves the reaction of (2-Aminophenyl)acetonitrile with iodine in the presence of potassium iodide and hydrogen peroxide. The reaction is typically carried out in acetic acid under nitrogen atmosphere. The reaction mixture is then poured into a sodium thiosulfate solution and extracted with ethyl acetate. The organic fractions are combined, washed, dried, and purified by automated flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-iodophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(2-Amino-5-azidophenyl)acetonitrile, while Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

2-(2-Amino-5-iodophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Amino-5-iodophenyl)acetonitrile exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The amino and iodine substituents can participate in hydrogen bonding and halogen bonding, respectively, affecting molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-iodophenyl)acetonitrile is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(2-amino-5-iodophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMRWCACCRIQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300315
Record name 2-Amino-5-iodobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261758-49-9
Record name 2-Amino-5-iodobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261758-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-iodobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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